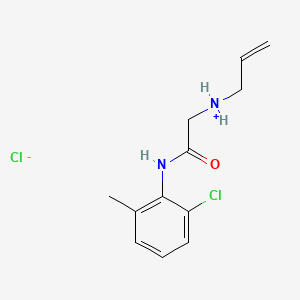
11-Methyltetratriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Methyltetratriacontane is a hydrocarbon with the molecular formula C35H72. It is a long-chain alkane, which means it consists of a chain of carbon atoms with hydrogen atoms attached. This compound is notable for its presence in the cuticular hydrocarbons of certain insects, where it plays a role in chemical communication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methyltetratriacontane typically involves the catalytic hydrogenation of long-chain alkenes or alkynes. The reaction conditions often include high temperatures and pressures, along with the use of catalysts such as palladium or platinum on carbon. The process can be summarized as follows:
Hydrogenation of Alkenes/Alkynes:
Industrial Production Methods
In an industrial setting, the production of this compound may involve the fractional distillation of crude oil, followed by catalytic cracking and hydrogenation processes. These methods allow for the large-scale production of the compound, which can then be purified through distillation and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
11-Methyltetratriacontane primarily undergoes reactions typical of alkanes, including:
-
Oxidation
Reagents: Oxygen or ozone
Conditions: Elevated temperatures
Products: Carbon dioxide and water
-
Substitution
Reagents: Halogens (e.g., chlorine, bromine)
Conditions: UV light or heat
Products: Halogenated alkanes
Common Reagents and Conditions
Oxidation: Requires oxygen or ozone and elevated temperatures.
Substitution: Involves halogens and either UV light or heat to initiate the reaction.
Major Products
Oxidation: Carbon dioxide and water
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
11-Methyltetratriacontane has several applications in scientific research, particularly in the fields of chemistry, biology, and industry:
Chemistry: Used as a reference compound in gas chromatography for the analysis of complex hydrocarbon mixtures.
Biology: Studied for its role in the cuticular hydrocarbons of insects, where it functions in chemical communication and species recognition.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the formulation of lubricants and as a component in the production of synthetic waxes
Mechanism of Action
The mechanism of action of 11-Methyltetratriacontane in biological systems involves its interaction with the cuticular lipids of insects. It acts as a semiochemical, facilitating communication between individuals of the same species. The molecular targets include receptors on the insect’s antennae, which detect the presence of the hydrocarbon and trigger behavioral responses .
Comparison with Similar Compounds
Similar Compounds
2-Methyltetratriacontane: Another long-chain alkane with a similar structure but a different position of the methyl group.
Tetratriacontane: A straight-chain alkane with no methyl substitution.
Uniqueness
11-Methyltetratriacontane is unique due to its specific methyl substitution, which influences its physical properties and biological activity. This substitution can affect the compound’s melting point, solubility, and interaction with biological membranes, making it distinct from other long-chain alkanes .
Properties
CAS No. |
73189-45-4 |
|---|---|
Molecular Formula |
C35H72 |
Molecular Weight |
492.9 g/mol |
IUPAC Name |
11-methyltetratriacontane |
InChI |
InChI=1S/C35H72/c1-4-6-8-10-12-14-15-16-17-18-19-20-21-22-23-24-25-26-28-30-32-34-35(3)33-31-29-27-13-11-9-7-5-2/h35H,4-34H2,1-3H3 |
InChI Key |
VVIKPIJZNPIDJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


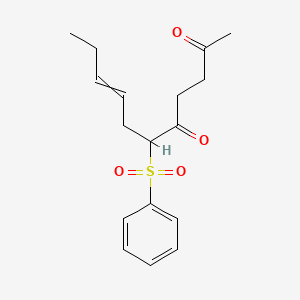

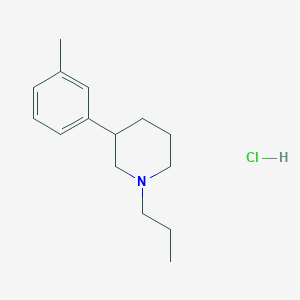
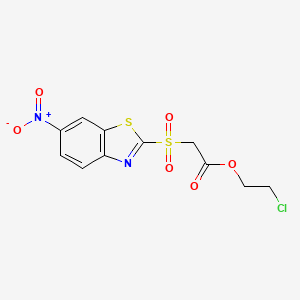
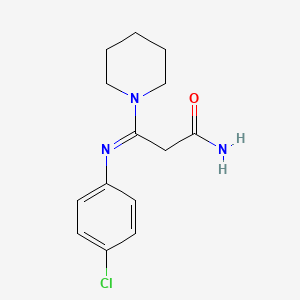

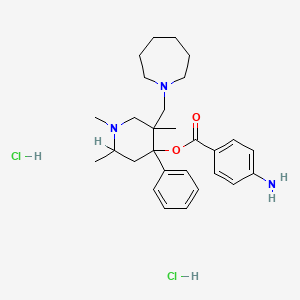
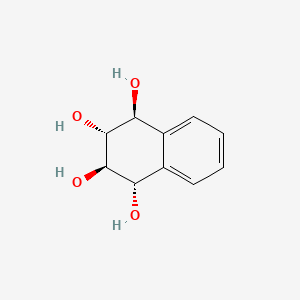
![2-[3-(2-Hydroxy-5-methylphenyl)-2-methoxy-5-methylphenyl]-4-methylphenol](/img/structure/B14448406.png)
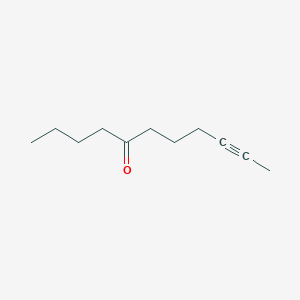


![1-Methyl-3-[(tetradecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14448427.png)
